The Selective IRAK4 Inhibitor ND-2158: A Deep Dive into its Mechanism of Action in TLR Signaling
The Selective IRAK4 Inhibitor ND-2158: A Deep Dive into its Mechanism of Action in TLR Signaling
For Immediate Release
CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of the mechanism of action of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Nimbus Therapeutics, ND-2158 targets a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, demonstrating significant therapeutic potential in autoimmune disorders and certain lymphoid malignancies. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Inhibition of IRAK4
ND-2158 functions as a competitive inhibitor of IRAK4, a serine/threonine kinase that plays a central role in the MyD88-dependent signaling cascade.[1][2] Upon activation of TLRs (with the exception of TLR3) and the IL-1R family by their respective ligands, the adaptor protein MyD88 is recruited. MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[2] Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
By binding to the ATP-binding site of IRAK4, ND-2158 prevents the phosphorylation and subsequent activation of downstream IRAK family members. This targeted inhibition effectively blocks the transduction of inflammatory signals, leading to a potent suppression of cytokine production. The high selectivity of ND-2158 for IRAK4 minimizes off-target effects, offering a favorable safety profile.
Quantitative Data Summary
The potency and selectivity of ND-2158 have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Reference |
| Ki (IRAK4) | 1.3 nM | Kinase Assay | [1] |
| Ki (IRAK1) | >10,000 nM | Kinase Assay | Kelly PN, et al. J Exp Med. 2015 |
Table 1: Kinase Inhibitory Potency of ND-2158
| Stimulus (TLR Agonist) | Cell Type | Cytokine Measured | IC50 | Reference |
| LPS (TLR4) | Human PBMCs | TNF-α | ~10 nM | Kelly PN, et al. J Exp Med. 2015 |
| CpG (TLR9) | Human PBMCs | TNF-α | ~30 nM | Kelly PN, et al. J Exp Med. 2015 |
| R848 (TLR7/8) | Human PBMCs | IL-6 | ~20 nM | Kelly PN, et al. J Exp Med. 2015 |
| IL-1β (IL-1R) | Human Whole Blood | IL-6 | ~5 nM | Kelly PN, et al. J Exp Med. 2015 |
Table 2: Cellular Potency of ND-2158 in Inhibiting Cytokine Production
| Parameter | Mouse | Rat | Reference |
| Bioavailability (Oral) | ~40% | ~60% | Kelly PN, et al. J Exp Med. 2015 |
| Half-life (t1/2) | ~2 hours | ~4 hours | Kelly PN, et al. J Exp Med. 2015 |
| Cmax (at 30 mg/kg oral) | ~5 µM | ~8 µM | Kelly PN, et al. J Exp Med. 2015 |
Table 3: Pharmacokinetic Properties of ND-2158
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize ND-2158, the following diagrams are provided.
Caption: TLR/IL-1R signaling pathway and the inhibitory action of ND-2158 on IRAK4.
Caption: General workflow for an in vitro IRAK4 kinase assay.
Caption: Workflow for cell-based cytokine production assays.
Detailed Experimental Protocols
In Vitro IRAK4 Kinase Assay
This assay quantifies the ability of ND-2158 to inhibit the enzymatic activity of IRAK4.
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Reagents and Materials:
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Recombinant human IRAK4 enzyme
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Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
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ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for other detection methods)
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Substrate: Myelin Basic Protein (MBP)
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ND-2158 stock solution in DMSO
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96-well plates
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Phosphocellulose paper and scintillation counter (for radiometric assay) or appropriate detection reagents and plate reader.
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Procedure:
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Prepare serial dilutions of ND-2158 in kinase buffer.
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In a 96-well plate, add 10 µL of diluted ND-2158 or vehicle (DMSO) to each well.
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Add 20 µL of recombinant IRAK4 enzyme (e.g., 5-10 nM final concentration) to each well and incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 20 µL of a solution containing ATP (e.g., 10 µM final concentration) and MBP (e.g., 0.2 mg/mL final concentration).
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Incubate the plate at 30°C for 30-60 minutes.
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Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid for radiometric assay).
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For radiometric detection, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
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For other detection methods (e.g., ADP-Glo™, LanthaScreen™), follow the manufacturer's instructions.
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Calculate the percent inhibition for each ND-2158 concentration and determine the IC50 value by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
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LPS-Induced TNF-α Production in Human Whole Blood
This assay assesses the cellular potency of ND-2158 in a more physiologically relevant matrix.
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Reagents and Materials:
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Freshly drawn human whole blood collected in sodium heparin tubes.
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Lipopolysaccharide (LPS) from E. coli O111:B4.
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ND-2158 stock solution in DMSO.
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RPMI 1640 medium.
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96-well cell culture plates.
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Human TNF-α ELISA kit.
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Procedure:
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Dilute the whole blood 1:5 with RPMI 1640 medium.
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Prepare serial dilutions of ND-2158 in RPMI 1640.
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In a 96-well plate, add 50 µL of diluted ND-2158 or vehicle to each well.
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Add 100 µL of the diluted whole blood to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
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Add 50 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production.
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Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
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Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.
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Carefully collect the plasma supernatant.
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Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
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Calculate the percent inhibition for each ND-2158 concentration and determine the IC50 value.
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Collagen-Induced Arthritis (CIA) Mouse Model
This in vivo model evaluates the therapeutic efficacy of ND-2158 in a model of rheumatoid arthritis.
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Animals and Reagents:
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DBA/1 mice (male, 8-10 weeks old).
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Bovine type II collagen.
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Complete Freund's Adjuvant (CFA).
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Incomplete Freund's Adjuvant (IFA).
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ND-2158 formulation for oral or intraperitoneal administration.
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Procedure:
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Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
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Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
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Disease Monitoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
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Treatment: Once a mean arthritis score of 4-6 is reached in a cohort, randomize the mice into treatment and vehicle control groups. Administer ND-2158 or vehicle daily for a specified period (e.g., 14-21 days).
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Assessment: Continue to monitor and score the arthritis severity daily. At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure cytokine levels and anti-collagen antibody titers.
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OCI-Ly10 Xenograft Mouse Model
This model is used to assess the anti-tumor activity of ND-2158 in a diffuse large B-cell lymphoma (DLBCL) model harboring the MyD88 L265P mutation.
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Cell Line and Animals:
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OCI-Ly10 human DLBCL cell line.
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Severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., NOD-SCID).
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Procedure:
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Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ OCI-Ly10 cells in a suitable medium (e.g., RPMI 1640 with Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
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Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle groups.
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Administer ND-2158 or vehicle at the desired dose and schedule (e.g., daily oral gavage).
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Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, or when tumors reach a humane endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pathway biomarkers, immunohistochemistry).
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Conclusion
ND-2158 is a potent and selective IRAK4 inhibitor that effectively blocks TLR and IL-1R signaling by preventing the activation of the Myddosome complex. Its ability to suppress the production of key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the therapeutic potential of ND-2158 for the treatment of a range of autoimmune and inflammatory diseases, as well as specific, genetically defined cancers. The detailed protocols provided herein offer a foundation for further research and development of this promising therapeutic agent.
